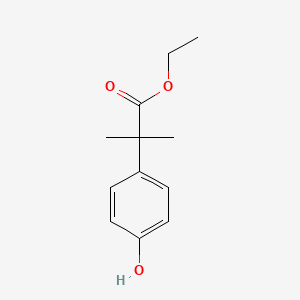![molecular formula C10H6Cl2F3N B2559372 2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile CAS No. 1216017-95-6](/img/structure/B2559372.png)
2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chloro-3-(trifluoromethyl)phenyl isocyanate” is a compound that participates in an efficient methodology for the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives has been used in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests .
Molecular Structure Analysis
The molecular structure of a related compound, “4-Chloro-3-(trifluoromethyl)phenyl isocyanate”, has a linear formula of ClC6H3(CF3)NCO .
Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) derivatives have been synthesized and characterized by physical and spectral methods . Most of the compounds displayed potent analgesic efficacy and an ultrashort to long duration of action .
Physical And Chemical Properties Analysis
A related compound, “4-Chloro-3-(trifluoromethyl)phenyl isocyanate”, has a boiling point of 86-90 °C/14 mmHg (lit.) and a melting point of 40-42 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Agrochemical Industry
2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile: is a key intermediate in the synthesis of various agrochemicals. Its trifluoromethyl group is particularly significant in the development of pesticides due to its ability to enhance the biological activity and stability of the compounds . This compound can be used to create more effective herbicides and insecticides, contributing to better crop protection strategies.
Pharmaceutical Synthesis
In pharmaceutical research, this compound serves as a precursor for the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of both chloro and trifluoromethyl groups allows for selective reactions leading to compounds with potential therapeutic effects .
Material Science
The unique chemical structure of 2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile makes it valuable in the field of material science. It can be used to modify surface properties of materials, imparting them with characteristics such as hydrophobicity, which is essential for creating water-resistant coatings .
Veterinary Medicine
Similar to its applications in human medicine, this chemical is also used in the development of veterinary drugs. Its derivatives can be formulated into treatments for various animal health issues, ensuring the well-being of livestock and pets .
Organic Synthesis
This compound is a versatile building block in organic synthesis. It can undergo various chemical reactions to form complex molecules that are used in further synthetic applications, such as the creation of novel organic compounds with unique properties .
Analytical Chemistry
In analytical chemistry, 2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile can be used as a standard or reference compound in chromatography and mass spectrometry. This helps in the identification and quantification of similar compounds in complex mixtures .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2F3N/c11-7(5-16)3-6-1-2-9(12)8(4-6)10(13,14)15/h1-2,4,7H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXRQJIIQNJFCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C#N)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

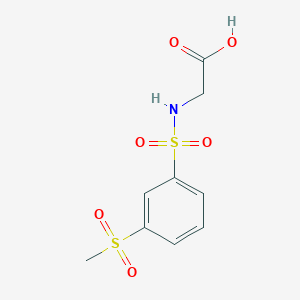
![{5-[(5-fluoro-2-methylphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2559290.png)
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2559293.png)
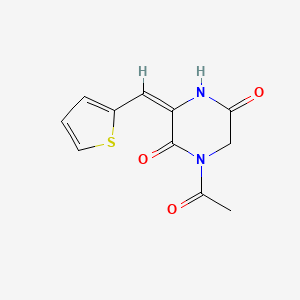
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2559298.png)
![2-Methyl-3-phenyl-5-propan-2-yl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2559300.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2559302.png)
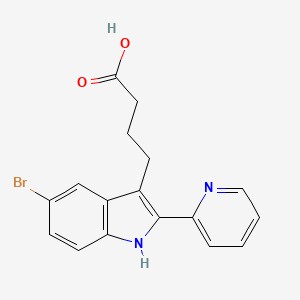
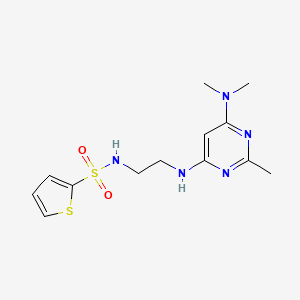
![N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2559305.png)
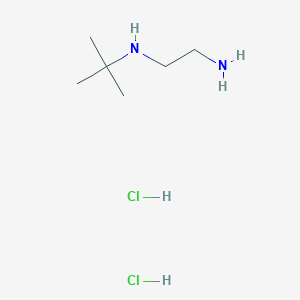
![6-[4-(1-Methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2559308.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2559309.png)
